![molecular formula C23H13F5N2OS B2446708 N-(2,4-Difluorphenyl)-4-{4-[3-(Trifluormethyl)phenyl]-1,3-thiazol-2-yl}benzamid CAS No. 338397-01-6](/img/structure/B2446708.png)

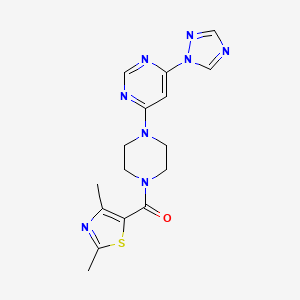

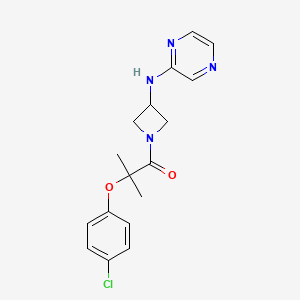

N-(2,4-Difluorphenyl)-4-{4-[3-(Trifluormethyl)phenyl]-1,3-thiazol-2-yl}benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H13F5N2OS and its molecular weight is 460.42. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Blatter-Radikale: Forscher haben Blatter-Radikale synthetisiert, darunter 1-(3,4-Difluorphenyl) und 1-(2,4-Difluorphenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl. Diese Radikale weisen ein reversibles Redoxverhalten auf und zeichnen sich durch eine Spin-Dichte aus, die hauptsächlich auf dem Triazinyl-Rest delokalisiert ist. Ihre Kristallstrukturen zeigen alternierende Ketten von Radikalen, wobei starke antiferromagnetische Wechselwirkungen in ihren Kristallen dominieren .

- Sky-Blaue Iridium-Komplexe: Die fluorierten Phenylgruppen der Verbindung tragen zu ihren elektronischen Eigenschaften bei. Im Kontext von OLEDs wurden ähnliche fluorierte Liganden in Iridium-Komplexe integriert. Diese Komplexe weisen wünschenswerte blaue Emissionseigenschaften auf, die sie für OLED-Anwendungen wertvoll machen .

- Säulenförmige Packung: Die Kristallstrukturen von 3,4-Difluorphenyl-Derivaten zeigen Säulen, die aus alternierenden zentrosymmetrischen Dimeren bestehen. Diese dimeren Anordnungen führen zu kurzen intermolekularen Abständen, die für materialwissenschaftliche Anwendungen relevant sein könnten .

- Regelmäßige Ketten: Im Falle von 2,4-Difluorphenyl-Derivaten begünstigt die parallele Anordnung von bizyklischen Einheiten und Phenylringen die Bildung regelmäßiger eindimensionaler Ketten. Diese Ketten weisen spezifische magnetische Eigenschaften auf, die in der Materialforschung weiter untersucht werden könnten .

Katalyse und Freie Radikale

Organische Leuchtdioden (OLEDs)

Materialwissenschaft und Kristalltechnik

Wirkmechanismus

Mode of Action

It is known that many compounds with similar structures exhibit a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .

Biochemical Pathways

Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Based on the mode of action, it can be inferred that the compound may interfere with the carotenoid biosynthesis pathway . Carotenoids are crucial for photosynthesis, and their inhibition can disrupt this process, leading to the death of photosynthetic organisms .

Pharmacokinetics

The compound is a colourless crystal with a molecular weight of 395.332 . It has a low solubility in water (<0.05 mg/l at 25 °C), but is soluble in most organic solvents . These properties suggest that the compound may have low bioavailability due to its poor water solubility .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its targets and mode of action. Given its potential inhibitory effect on carotenoid biosynthesis, the compound could lead to a disruption in photosynthesis in plants, resulting in plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s low water solubility suggests that it may be less effective in aqueous environments . Furthermore, its stability in air up to its melting point suggests that it may be stable under normal atmospheric conditions .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F5N2OS/c24-17-8-9-19(18(25)11-17)29-21(31)13-4-6-14(7-5-13)22-30-20(12-32-22)15-2-1-3-16(10-15)23(26,27)28/h1-12H,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFGUIMQUJBKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F5N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2446625.png)

![N-(2,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2446630.png)

![6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2446635.png)

![4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2446637.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446639.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2446643.png)

![N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide](/img/structure/B2446644.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[4-(methylamino)-3-nitrobenzoyl]benzoate](/img/structure/B2446646.png)